molecular formula C20H26CaN2O5 B14787978 Calcium;5-butylpyridine-2-carboxylate;hydrate

Calcium;5-butylpyridine-2-carboxylate;hydrate

Cat. No.: B14787978
M. Wt: 414.5 g/mol
InChI Key: QWRCYVQAUYQMSB-UHFFFAOYSA-L
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Description

Calcium;5-butylpyridine-2-carboxylate;hydrate is a chemical compound that consists of calcium ions, 5-butylpyridine-2-carboxylate, and water molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium;5-butylpyridine-2-carboxylate;hydrate typically involves the reaction of 5-butylpyridine-2-carboxylic acid with a calcium salt in the presence of water. The reaction conditions may vary, but common methods include:

    Direct Reaction: Mixing 5-butylpyridine-2-carboxylic acid with calcium hydroxide or calcium chloride in an aqueous solution.

    Solvent-Assisted Reaction: Using solvents like ethanol or methanol to facilitate the reaction between 5-butylpyridine-2-carboxylic acid and calcium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

Calcium;5-butylpyridine-2-carboxylate;hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the butyl group or the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting carboxylate to acyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or esters.

Scientific Research Applications

Calcium;5-butylpyridine-2-carboxylate;hydrate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential role in biological systems as a calcium ion carrier.

    Medicine: Explored for its potential therapeutic applications in calcium-related disorders.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Calcium;5-butylpyridine-2-carboxylate;hydrate involves its ability to interact with calcium ions and other molecular targets. The compound can modulate calcium ion concentrations in biological systems, affecting various cellular processes. The molecular pathways involved include calcium signaling pathways and interactions with calcium-binding proteins.

Comparison with Similar Compounds

Similar Compounds

  • Calcium;5-methylpyridine-2-carboxylate;hydrate
  • Calcium;5-ethylpyridine-2-carboxylate;hydrate
  • Calcium;5-propylpyridine-2-carboxylate;hydrate

Uniqueness

Calcium;5-butylpyridine-2-carboxylate;hydrate is unique due to its specific butyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs

Properties

Molecular Formula

C20H26CaN2O5

Molecular Weight

414.5 g/mol

IUPAC Name

calcium;5-butylpyridine-2-carboxylate;hydrate

InChI

InChI=1S/2C10H13NO2.Ca.H2O/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;;/h2*5-7H,2-4H2,1H3,(H,12,13);;1H2/q;;+2;/p-2

InChI Key

QWRCYVQAUYQMSB-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].O.[Ca+2]

Origin of Product

United States

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